3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

IUPAC Name |

3-ethyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-2-12-9(13)7-5-3-4-6-8(7)11-10(12)14/h3-6H,2H2,1H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZQWRFOQPLYPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351717 |

Source

|

| Record name | 3-Ethyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13906-08-6 |

Source

|

| Record name | 13906-08-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one from Anthranilic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry, starting from anthranilic acid. This document details the synthetic pathway, provides a step-by-step experimental protocol, and presents key quantitative data for the characterization of the final product.

Introduction

Quinazolinone derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2][3] The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold, in particular, has garnered attention for its diverse pharmacological activities, including potential anticonvulsant, antitumor, and anti-inflammatory properties.[2][4] The synthesis of specifically substituted analogues, such as the 3-ethyl derivative, is crucial for structure-activity relationship (SAR) studies in drug discovery and development.

The most prevalent and straightforward method for synthesizing 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones involves the condensation of anthranilic acid with a corresponding isothiocyanate.[5][6] This guide focuses on the synthesis of this compound from anthranilic acid and ethyl isothiocyanate, a reaction that proceeds through a thiourea intermediate followed by intramolecular cyclization.

Synthetic Pathway

The synthesis of this compound from anthranilic acid is typically achieved in a one-pot reaction. The process begins with the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of ethyl isothiocyanate. This addition reaction forms an N,N'-disubstituted thiourea intermediate. Subsequent intramolecular cyclization, often facilitated by heat and a basic catalyst, involves the attack of the second nitrogen of the thiourea on the carboxylic acid group of the anthranilic acid moiety, leading to the elimination of a water molecule and the formation of the final heterocyclic product.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound. The protocol is adapted from established methods for the synthesis of analogous compounds.[5][6]

Materials:

-

Anthranilic acid

-

Ethyl isothiocyanate

-

Ethanol (absolute)

-

Triethylamine

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve anthranilic acid (1 equivalent) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 equivalents) followed by the dropwise addition of ethyl isothiocyanate (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. Pour the cooled reaction mixture into a beaker containing ice-cold water.

-

Acidification: Acidify the aqueous mixture with a dilute solution of hydrochloric acid to a pH of approximately 4-5. This will precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water to remove any remaining salts.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by determining its melting point and using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: General experimental workflow for the synthesis.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀N₂OS | |

| Molecular Weight | 206.26 g/mol | |

| CAS Number | 13906-08-6 | |

| Appearance | White to off-white solid | |

| Melting Point | 218-220 °C (literature) | |

| Yield | Typically > 80% (method dependent) | [7] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.0 (s, 1H, NH), 7.2-7.8 (m, 4H, Ar-H), 4.1 (q, 2H, CH₂), 1.2 (t, 3H, CH₃) | |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~175 (C=S), ~160 (C=O), ~140, ~135, ~125, ~116 (Ar-C), ~40 (CH₂), ~13 (CH₃) | |

| IR (KBr, cm⁻¹) | ~3200 (N-H), ~1700 (C=O), ~1250 (C=S) | |

| Mass Spectrum (m/z) | 206 [M]⁺ |

Note: NMR and IR spectral data are approximate and may vary slightly based on the solvent and instrument used. The provided values are typical for this class of compounds.[5]

Conclusion

This guide outlines a reliable and efficient method for the synthesis of this compound from readily available starting materials. The described protocol, based on the well-established reaction between anthranilic acid and an isothiocyanate, provides a solid foundation for researchers in the field of medicinal chemistry and drug development to access this and related quinazolinone derivatives for further investigation. The provided data serves as a benchmark for the characterization and quality control of the synthesized compound. Further optimization, such as the use of microwave-assisted synthesis, may offer improvements in reaction time and yield.[4]

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | MDPI [mdpi.com]

- 3. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Green Synthesis and Evaluation of 3-(Aryl)-2-Thioxo-2,3-Dihydroquinazolin- 4(1H)-ones as Novel Anticonvulsant Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 5. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents [mdpi.com]

- 6. Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Physicochemical Properties of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one belongs to the quinazolinone family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry. Quinazolinones are core structures in numerous naturally occurring alkaloids and synthetic compounds, exhibiting a wide array of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.[1] This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for synthesis and analysis, and potential biological relevance of this compound.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These descriptors are crucial for understanding the compound's behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂OS | PubChem[2], Sigma-Aldrich[3] |

| Molecular Weight | 206.26 g/mol | PubChem[2], Sigma-Aldrich[3] |

| CAS Number | 13906-08-6 | PubChem[2], Sigma-Aldrich[3] |

| IUPAC Name | 3-ethyl-2-sulfanylidene-1H-quinazolin-4-one | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| XLogP3 (Computed) | 1.6 | PubChem[2] |

| Hydrogen Bond Donors | 1 | PubChem[2] |

| Hydrogen Bond Acceptors | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Polar Surface Area | 64.4 Ų | PubChem[2] |

| InChI Key | OCZQWRFOQPLYPD-UHFFFAOYSA-N | Sigma-Aldrich[3] |

Experimental Protocols

Synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones

The synthesis of this class of compounds can be achieved through several routes. A common and effective method involves the reaction of an appropriate anthranilic acid derivative with an isothiocyanate.

General Protocol: This protocol is adapted from methods used for synthesizing analogous 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones.[4][5]

-

Reactant Preparation: A solution of anthranilic acid (1 equivalent) is prepared in a suitable solvent such as glacial acetic acid or a deep eutectic solvent like choline chloride/urea.[4][6]

-

Addition of Isothiocyanate: Ethyl isothiocyanate (1 equivalent) is added to the solution.

-

Reaction: The mixture is heated under reflux for several hours (typically 8-10 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).[4]

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

Purification: The crude product is washed with a cold solvent (e.g., ethanol or water) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final product, this compound.

Structural and Spectroscopic Characterization

The synthesized compound is typically characterized using a suite of analytical techniques to confirm its structure and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz).

-

Expected Data: Based on analogous structures, the ¹H NMR spectrum is expected to show a characteristic signal for the N-H proton (around δ 12-13 ppm), multiplets for the aromatic protons (δ 7-8 ppm), and signals for the ethyl group (a quartet for -CH₂- and a triplet for -CH₃).[1] The ¹³C NMR would show distinct peaks for the C=S (thiocarbonyl) around δ 176 ppm and C=O (carbonyl) around δ 160 ppm.[1][7]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Protocol: The spectrum is typically recorded using the KBr pellet method. A small amount of the solid sample is mixed with dry KBr powder and pressed into a thin pellet.

-

Expected Data: Characteristic absorption bands are expected for the N-H stretch (around 3200 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), aromatic C=C stretching (1500-1600 cm⁻¹), and the C=S stretch (around 1200 cm⁻¹).[1]

3. Single-Crystal X-ray Diffraction:

-

Protocol: Single crystals suitable for diffraction are grown by slow evaporation of the solvent from a saturated solution (e.g., in ethanol or DMF). A selected crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a controlled temperature. The resulting data is used to solve and refine the crystal structure.

-

Expected Data: This analysis provides unambiguous confirmation of the molecular structure, including precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[8] For related structures, studies have shown that molecules often form dimers or chains in the crystal lattice through N-H···S hydrogen bonds.[8]

| Analysis Type | Expected Observations for C₁₀H₁₀N₂OS | Reference Analogues |

| ¹H NMR | N-H singlet (δ ~12-13 ppm); Aromatic multiplets (δ ~7-8 ppm); -CH₂ quartet; -CH₃ triplet. | 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one[1] |

| ¹³C NMR | C=S peak (δ ~176 ppm); C=O peak (δ ~160 ppm); Aromatic carbons; Aliphatic carbons for the ethyl group. | 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one[1], 3-substituted 2-thioxo derivatives[7] |

| FT-IR | N-H stretch (~3200 cm⁻¹); C=O stretch (~1700 cm⁻¹); C=S stretch (~1200 cm⁻¹). | 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one[1] |

| X-ray | Planar dihydroquinazoline ring system; Intermolecular N-H···S hydrogen bonding. | 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one[8] |

Potential Biological Activity and Signaling Pathways

Derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one are reported to possess a range of biological activities, with antitumor and anti-monoamine oxidase (MAO) properties being prominent.[9] Several studies on structurally similar quinazolinones have investigated their efficacy as cytotoxic agents against various cancer cell lines, including colon and breast cancer.[4][10][11]

The mechanism of cytotoxicity for some of these compounds involves the induction of apoptosis.[4][11] Apoptosis, or programmed cell death, can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to cell death. Studies on related compounds have shown modulation of apoptosis regulators like Bax and Bcl-2 and the activation of initiator caspases (caspase-8, caspase-9) and executioner caspase-3.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C10H10N2OS | CID 707860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Crystal Structure Analysis of 2-Thioxo-Quinazolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of 2-thioxo-quinazolinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the core methodologies for their synthesis, crystallization, and structural elucidation by single-crystal X-ray diffraction. Furthermore, it delves into the key signaling pathways modulated by these derivatives, offering insights for drug discovery and development.

Introduction to 2-Thioxo-Quinazolinone Derivatives

Quinazolinone and its derivatives are prominent heterocyclic scaffolds known for a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The incorporation of a thioxo group at the 2-position of the quinazolinone core can significantly influence the molecule's physicochemical properties and biological activity. Understanding the precise three-dimensional arrangement of atoms within these molecules through crystal structure analysis is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.

Synthesis and Crystallization

The synthesis of 2-thioxo-quinazolinone derivatives typically involves the cyclocondensation of anthranilic acid derivatives with appropriate isothiocyanates. Several synthetic protocols have been developed, including environmentally friendly "green" synthesis methods.

General Synthetic Protocol

A common method for the synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones involves the reaction of an appropriate anthranilamide with an isothiocyanate.

Experimental Protocol: Synthesis of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Addition of Reagent: Add the desired aryl isothiocyanate (1.1 equivalents) to the solution.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, acetic acid, or DMF/water mixtures) to yield pure crystals of the 2-thioxo-quinazolinone derivative.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is crucial and often requires empirical optimization.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: The purified 2-thioxo-quinazolinone derivative is dissolved in a minimal amount of a suitable solvent or a mixture of solvents at an elevated temperature to achieve saturation. Common solvents include ethanol, methanol, acetonitrile, and DMF.

-

Slow Cooling: The hot, saturated solution is allowed to cool slowly to room temperature. The flask should be covered and left undisturbed to promote the formation of large, well-defined crystals. Further slow cooling in a refrigerator or freezer can also be employed.

-

Solvent Evaporation: Alternatively, the saturated solution can be left in a loosely covered vial at room temperature, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

-

Vapor Diffusion: A solution of the compound in a relatively volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, gradually increasing the concentration of the compound in the vial and inducing crystallization.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a spatula or by decanting the solvent. The crystals are then washed with a small amount of cold solvent and air-dried.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

Spectroscopic Characterization of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. This document outlines the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive profile for researchers engaged in the synthesis, identification, and application of this and related quinazolinone derivatives.

Molecular Structure and Key Spectroscopic Features

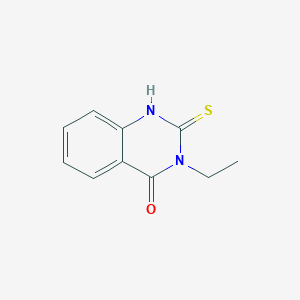

The structural framework of this compound, with the empirical formula C₁₀H₁₀N₂OS and a molecular weight of 206.26 g/mol , forms the basis for the interpretation of its spectral data.[1][2] The presence of a quinazolinone core, a thione group, and an ethyl substituent gives rise to characteristic signals in various spectroscopic analyses.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the ethyl group protons, the aromatic protons of the quinazolinone ring, and the N-H proton.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -CH₂CH₃ |

| ~4.1 | Quartet | 2H | -CH₂ CH₃ |

| ~7.2-8.0 | Multiplet | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |

| ~12.5 | Singlet | 1H | NH |

Note: Predicted values are based on data from analogous compounds. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~15 | -CH₂C H₃ |

| ~40 | -C H₂CH₃ |

| ~115-135 | Aromatic carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) |

| ~160 | C =O (Amide carbonyl) |

| ~175 | C =S (Thione) |

Note: Predicted values are based on data from analogous compounds. The C=S carbon typically appears at a higher chemical shift (downfield) compared to the C=O carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium, Broad | N-H stretch |

| ~2900-3000 | Medium | C-H stretch (aliphatic and aromatic) |

| ~1700 | Strong | C=O stretch (amide) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1200 | Medium-Strong | C=S stretch (thione) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The molecular ion peak ([M]⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 206.[1][2]

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and effective method for the synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones involves the condensation of an appropriate anthranilic acid derivative with an isothiocyanate.[3]

General Synthetic Workflow:

Caption: General workflow for the synthesis of the title compound.

Detailed Methodology (General Procedure):

-

Reaction Setup: To a solution of anthranilic acid in a suitable solvent such as ethanol or glacial acetic acid, an equimolar amount of ethyl isothiocyanate is added.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound.

Spectroscopic Analysis Protocol:

-

NMR: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a potassium bromide (KBr) pellet.

-

MS: Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

This guide serves as a foundational resource for the spectroscopic identification and characterization of this compound. The provided data and protocols, based on established knowledge of similar compounds, will aid researchers in their synthetic and analytical endeavors.

References

An In-depth Technical Guide to 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

This technical guide provides a comprehensive overview of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a heterocyclic compound belonging to the quinazolinone class. Quinazolinone derivatives are recognized for their wide range of pharmacological and biological activities, making them significant scaffolds in medicinal chemistry and drug development.[1][2] This document details the chemical identity, physicochemical properties, a probable synthetic route, and the biological potential of this compound, drawing on data from related structures to infer its characteristics.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of this compound are crucial for its application in research and development.

-

IUPAC Name: 3-ethyl-2-sulfanylidene-1H-quinazolin-4-one[3]

-

Synonyms: this compound[3][4], 3-ethyl-2-thio-2,4(1H,3H)-quinazolinedione

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂OS | [3][4] |

| Molecular Weight | 206.27 g/mol | [3] |

| Appearance | Solid (predicted) | [5] |

| InChI | 1S/C10H10N2OS/c1-2-12-9(13)7-5-3-4-6-8(7)11-10(12)14/h3-6H,2H2,1H3,(H,11,14) | [5] |

| InChI Key | OCZQWRFOQPLYPD-UHFFFAOYSA-N | [5] |

| SMILES | CCN1C(=S)NC2=CC=CC=C2C1=O | [5] |

Synthesis Pathway

A probable synthetic workflow is depicted below.

Caption: General synthesis workflow for this compound.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of 3-(aryl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which can be adapted for the target compound.

Synthesis of this compound (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagent: To the stirred solution, add ethyl isothiocyanate (1 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final product.

-

Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

Biological and Pharmacological Potential

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[2] Derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one have demonstrated a broad spectrum of biological activities. While specific data for the 3-ethyl derivative is limited, the activities of related compounds suggest its potential in several therapeutic areas.

Table 2: Reported Biological Activities of Related 2-Thioxo-Quinazolinone Derivatives

| Activity | Description | Reference Compound(s) | Source |

| Anticonvulsant | Showed activity in the maximal electroshock (MES) model in rats. | 3-(aryl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones | [8] |

| Antitumor | Exhibited marked antitumor activity in mouse models of Ehrlich ascites carcinoma (EAC) and sarcoma 180. | Spiro[benzo[h]-quinazolin-5,1′-cyclohexane] derivatives | [9] |

| Cytotoxic | Showed cytotoxic activity against various human cancer cell lines, including colon (HT29), breast (MCF-7), and ovarian (A2780) cancer cells. | 2,3-dihydroquinazolin-4(1H)-ones | [10] |

| Enzyme Inhibition | Demonstrated inhibitory activity against COX-2, LDHA, α-glucosidase, and α-amylase. | 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones | [11] |

| Antioxidant | Efficiently scavenged DPPH radicals, indicating antioxidant potential. | 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones | [11] |

| Antimicrobial | Exhibited antimicrobial and antifungal properties. | Quinazolinone derivatives | [1] |

| Anti-leishmanial | Showed promising in-silico and in-vitro activity against Leishmania species. | 2,3-dihydroquinazolin-4(1H)-one derivatives | [12] |

Hypothetical Biological Screening Workflow

A logical workflow for assessing the biological activity of a novel quinazolinone derivative like this compound would involve a series of tiered assays.

Caption: A tiered approach for the biological evaluation of a new chemical entity.

Quantitative Data from Related Compounds

The following table summarizes quantitative biological data for derivatives structurally related to this compound, providing a benchmark for its potential efficacy.

Table 3: Cytotoxicity and Enzyme Inhibition Data for Analogous Quinazolinones

| Compound ID | Target/Assay | IC₅₀ Value | Source |

| 3a (a 6-chloro, 3-(3-CF₃)phenyl analog) | DPPH radical scavenging | 0.165 ± 0.0057 mM | [11] |

| 3g (a 6-bromo, 3-(4-NO₂)phenyl analog) | DPPH radical scavenging | 0.177 ± 0.0050 mM | [11] |

| 3a (a 6-chloro, 3-(3-CF₃)phenyl analog) | Cytotoxicity (LoVo cells) | 294.32 ± 8.41 µM | [11] |

| 3a (a 6-chloro, 3-(3-CF₃)phenyl analog) | Cytotoxicity (HCT-116 cells) | 298.05 ± 13.26 µM | [11] |

| 3f (a 6-chloro, 3-(4-NO₂)phenyl analog) | Cytotoxicity (LoVo cells) | 383.5 ± 8.99 µM | [11] |

| 3f (a 6-chloro, 3-(4-NO₂)phenyl analog) | Cytotoxicity (HCT-116 cells) | 323.59 ± 3.00 µM | [11] |

| 3a (a dinitro-disubstituted analog) | Anti-leishmanial | 1.61 µg/mL | [12] |

| 3b (a dinitro-disubstituted analog) | Anti-leishmanial | 0.05 µg/mL | [12] |

Note: The compound IDs are as designated in the source literature and are not related to the target compound of this guide.

Conclusion

This compound is a member of a versatile class of heterocyclic compounds with significant potential in drug discovery. Based on the extensive research into its structural analogs, it is reasonable to hypothesize that this compound may exhibit a range of biological activities, including but not limited to anticancer, anticonvulsant, and antimicrobial effects. The synthetic pathway is straightforward, allowing for its accessible production for further investigation. Future research should focus on the specific synthesis, characterization, and comprehensive biological screening of this compound to fully elucidate its therapeutic potential.

References

- 1. Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one [mdpi.com]

- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H10N2OS | CID 707860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Green Synthesis and Evaluation of 3-(Aryl)-2-Thioxo-2,3-Dihydroquinazolin- 4(1H)-ones as Novel Anticonvulsant Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents | MDPI [mdpi.com]

- 12. 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study [mdpi.com]

Biological Activity Screening of Novel Quinazolinone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone, a fused heterocyclic scaffold, stands as a cornerstone in medicinal chemistry due to its broad and potent biological activities. The inherent versatility of the quinazolinone nucleus allows for diverse structural modifications, leading to the discovery of novel derivatives with a wide spectrum of pharmacological effects. These derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. This technical guide provides a comprehensive overview of the biological activity screening of novel quinazolinone derivatives, focusing on anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and experimental workflows to aid researchers in the design and execution of their screening programs.

Synthesis of Novel Quinazolinone Derivatives

The synthesis of quinazolinone derivatives is a well-established field, with numerous methods available for the construction of the core heterocyclic system and the introduction of various substituents. A common and versatile approach involves the condensation of anthranilic acid or its derivatives with an appropriate reagent, followed by cyclization. For instance, the synthesis of 2,3-disubstituted-4(3H)-quinazolinones can be achieved through a multi-step process starting from anthranilic acid.

General Synthesis of 2,3-disubstituted-4(3H)-quinazolinones

A representative synthetic route begins with the acylation of anthranilic acid with an acyl chloride, such as butyryl chloride, to yield an N-acyl anthranilic acid. This intermediate is then cyclized in the presence of a dehydrating agent like acetic anhydride to form a 2-substituted-4H-3,1-benzoxazin-4-one. Subsequent reaction with a primary amine (e.g., aniline or benzylamine) leads to the formation of the corresponding 2,3-disubstituted-4(3H)-quinazolinone. Further modifications can be introduced at various positions to generate a library of novel derivatives for biological screening.

Anticancer Activity Screening

Quinazolinone derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected novel quinazolinone derivatives, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 11g | HeLa | 10 | [2] |

| Compound 101 | L1210 (Leukemia) | 5.8 | [1] |

| Compound 101 | K562 (Leukemia) | >1 µg/mL | [1] |

| Compound 101 | MCF-7 (Breast) | 0.34 | [1] |

| Compound 101 | CA46 (Burkitt lymphoma) | 1.0 | [1] |

| Compound 106 | Cdk4 Inhibition | 0.47 | [1] |

| Compound 106 | Microtubule Polymerization Inhibition | 0.6 | [1] |

| Benzimidazole-quinazolinone derivative (108) | RAF Kinase Targeting | - | [1] |

| Compounds 21-23 | HeLa | 1.85 - 2.81 | [3] |

| Compounds 21-23 | MDA-MB231 | 1.85 - 2.81 | [3] |

| Gefitinib (Standard) | HeLa | 4.3 | [3] |

| Gefitinib (Standard) | MDA-MB231 | 28.3 | [3] |

| Compound 4 | Caco-2 (Colon) | 23.31 ± 0.09 | [4] |

| Compound 4 | HepG2 (Liver) | 53.29 ± 0.25 | [4] |

| Compound 4 | MCF-7 (Breast) | 72.22 ± 0.14 | [4] |

| Compound 9 | Caco-2 (Colon) | - | [4] |

| Compound 9 | HepG2 (Liver) | - | [4] |

| Compound 9 | MCF-7 (Breast) | - | [4] |

| Compound 8 | B16 (Melanoma) | 0.2 - 0.98 | [5] |

| Compound 8 | HCT116 (Colon) | 0.2 - 0.98 | [5] |

| Compound 8 | MCF-7 (Breast) | 0.2 - 0.98 | [5] |

| Compound 8 | H22 (Liver) | 0.2 - 0.98 | [5] |

| Compound 8 | PC-3 (Prostate) | 0.2 - 0.98 | [5] |

| Compound 8 | A549 (Lung) | 0.2 - 0.98 | [5] |

| Compound 5d | HepG2 (Liver) | 7.10 | [6] |

| Compound 5d | MCF-7 (Breast) | 2.48 | [6] |

| Compound 5d | MDA-231 (Breast) | 1.94 | [6] |

| Compound 5d | HeLa | 6.38 | [6] |

| Doxorubicin (Standard) | Various | Comparable to 5d | [6] |

| Sunitinib (Standard) | Various | - | [6] |

| Derivatives 8a-o | TPC-1 (Thyroid) | Mild to significant | [7] |

| Derivatives 8a-o | MCF-7 (Breast) | Mild to significant | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test quinazolinone derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Cancer

Quinazolinone derivatives often exert their anticancer effects by targeting critical signaling pathways that are dysregulated in cancer. Understanding these pathways is essential for rational drug design and development.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Overexpression or mutation of EGFR is common in many cancers, making it a key therapeutic target.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and various cellular processes, including proliferation, differentiation, and apoptosis.

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Quinazolinone derivatives have shown promising activity against a variety of bacteria and fungi.[8][9][10][11][12]

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected novel quinazolinone derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 20 (pyrrolidine derivative) | Most tested bacteria | Most active | [8] |

| Compound 5a | Various bacteria and fungi | 1-16 | [9] |

| Compounds 7, 8, 12, 13, 19 | Most tested microbes | Low concentration | [10] |

| Compound 4 | B. subtilis | 32 | [11] |

| Compound 5 | B. subtilis | 64 | [11] |

| Compound 10 | B. subtilis | 32 | [11] |

| Compound 11 | P. aeruginosa | - | [11] |

| Compound 4 | C. albicans | 32 | [11] |

| Compound 9 | C. albicans | 64 | [11] |

| Compound 4 | A. niger | 32 | [11] |

| Compound 9 | A. niger | 64 | [11] |

| DQYD | Mycobacteria | Dose- and time-dependent | [12] |

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test quinazolinone derivatives

-

Standard antimicrobial agents (positive controls)

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds and standard drugs in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates the general workflow for antimicrobial activity screening.

Anti-inflammatory Activity Screening

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Quinazolinone derivatives have been investigated for their anti-inflammatory properties.[13]

Data Presentation: Anti-inflammatory Activity

The following table presents the anti-inflammatory activity of selected compounds, expressed as the percentage inhibition of paw edema in the carrageenan-induced paw edema model.

| Compound ID | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |

| Compound 1 | 200 | 4 | 96.31 | [13] |

| Compound 2 | 200 | 4 | 72.08 | [13] |

| Compound 3 | 200 | 4 | 99.69 | [13] |

| Indomethacin (Standard) | 10 | 4 | 57.66 | [13] |

| Galla Chinensis (1 g/kg) | 1000 | 1 | 43.71 | [14] |

| Galla Chinensis (1 g/kg) | 1000 | 2 | 44.07 | [14] |

| Crude Mazaryun (low dose) | - | 5 | 19 | [15] |

| Detoxified Mazaryun (low dose) | - | 5 | 19.3 | [15] |

| Detoxified Mazaryun (high dose) | - | 5 | 39.4 | [15] |

| Standard Control | - | 5 | 69.1 | [15] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats (150-200 g)

-

Test quinazolinone derivatives

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds, vehicle, or standard drug orally or intraperitoneally to different groups of rats.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental Workflow: Anti-inflammatory Screening

The following diagram outlines the workflow for in vivo anti-inflammatory screening.

Anticonvulsant Activity Screening

Epilepsy is a neurological disorder characterized by recurrent seizures. Quinazolinone derivatives have been explored for their potential as anticonvulsant agents.[16][17][18][19][20]

Data Presentation: Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of selected novel quinazolinone derivatives, expressed as the median effective dose (ED50).

| Compound ID | Anticonvulsant Test | ED50 (mg/kg) | Reference |

| 5f | MES | 28.90 | [16] |

| 5b | MES | 47.38 | [16] |

| 5c | MES | 56.40 | [16] |

| 5b | scPTZ | 152 | [17] |

| 5c | scPTZ | 165 | [17] |

| 5d | scPTZ | 140 | [17] |

| Methaqualone (Standard) | scPTZ | 200 | [17] |

| Valproate (Standard) | scPTZ | 300 | [17] |

| 6o | MES | 88.02 | [18] |

| 6q | MES | 94.6 | [18] |

| 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione (9a) | MES | - | [19] |

| Analogue III | PTZ | 73.1 | [20] |

| Analogue IV | PTZ | 11.79 | [20] |

Experimental Protocols

Two standard models for preliminary anticonvulsant screening are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.

This test is used to identify compounds effective against generalized tonic-clonic seizures.

Materials:

-

Mice or rats

-

Electroconvulsive shock apparatus with corneal electrodes

-

Test quinazolinone derivatives

-

Vehicle

-

Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

-

Compound Administration: Administer the test compounds, vehicle, or standard drug to groups of animals.

-

Electrical Stimulation: At the time of peak effect of the drug, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: A compound is considered to have anticonvulsant activity if it abolishes the tonic hindlimb extension. The ED50, the dose that protects 50% of the animals, can be calculated.

This test is used to identify compounds effective against myoclonic and absence seizures.

Materials:

-

Mice

-

Pentylenetetrazole (PTZ) solution

-

Test quinazolinone derivatives

-

Vehicle

-

Standard anticonvulsant drug (e.g., ethosuximide)

Procedure:

-

Compound Administration: Administer the test compounds, vehicle, or standard drug to groups of mice.

-

PTZ Injection: At the time of peak drug effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

-

Observation: Observe the mice for a period of 30 minutes for the onset of clonic convulsions (a seizure lasting for at least 5 seconds).

-

Data Analysis: A compound is considered protective if it prevents the onset of clonic convulsions. The ED50 can be determined.

Experimental Workflow: Anticonvulsant Screening

The following diagram illustrates the workflow for anticonvulsant screening.

Conclusion

The quinazolinone scaffold continues to be a rich source of novel therapeutic agents with a diverse range of biological activities. This technical guide provides a framework for the systematic screening of new quinazolinone derivatives, encompassing essential experimental protocols, data presentation formats, and visual aids for understanding key cellular processes. By employing these standardized methods, researchers can effectively evaluate the potential of their synthesized compounds and contribute to the development of new and improved therapies for a variety of human diseases. The presented data and methodologies are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Evaluation of Analgesic and Anti-Inflammatory Activities of Water Extract of Galla Chinensis In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Green Synthesis of 2,3-dihydroquinazolin-4(1H)-ones

For Researchers, Scientists, and Drug Development Professionals

The development of sustainable and environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. This guide provides an in-depth overview of green synthetic approaches for obtaining 2,3-dihydroquinazolin-4(1H)-ones, a privileged scaffold in drug discovery due to its diverse pharmacological activities, including anticancer, anticonvulsant, antibacterial, and antihypertensive properties.[1][2] This document details various eco-friendly techniques, moving away from hazardous solvents and harsh reagents towards more sustainable alternatives.

Core Synthetic Strategies: A Green Perspective

The primary route to 2,3-dihydroquinazolin-4(1H)-ones involves the condensation reaction between a C2-N1 synthon, typically 2-aminobenzamide or its precursor isatoic anhydride, and a carbonyl compound, usually an aldehyde. Green chemistry principles are applied to this fundamental transformation by focusing on several key areas:

-

Benign Solvents: Replacing volatile and toxic organic solvents with water, ionic liquids (ILs), or deep eutectic solvents (DESs).

-

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation and ultrasound to accelerate reactions and reduce energy consumption.

-

Catalyst-Free Conditions: Developing protocols that proceed efficiently without the need for a catalyst, simplifying purification and reducing waste.

-

Mechanochemistry: Employing solvent-free, solid-state grinding techniques to drive reactions.

-

Recyclable Catalysts: When catalysts are necessary, focusing on heterogeneous or easily recoverable systems.

Experimental Protocols and Data

This section outlines detailed experimental procedures for key green synthetic methods, accompanied by quantitative data to facilitate comparison.

Catalyst-Free Synthesis in Water

Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost.[1] Several studies have demonstrated the feasibility of synthesizing 2,3-dihydroquinazolin-4(1H)-ones in water without a catalyst.[1][3][4][5][6]

General Experimental Protocol (Two-Component): [1]

-

A mixture of 2-aminobenzamide (1.0 mmol) and an aromatic aldehyde (1.5 mmol) is suspended in 10 mL of water in a round-bottomed flask.

-

The mixture is stirred and heated in a preheated oil bath at 90°C.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration and washed with cold 50% ethanol.

-

The crude product is purified by recrystallization from 80% ethanol.

General Experimental Protocol (Three-Component): [4]

-

A mixture of isatoic anhydride (1.0 mmol), an amine or ammonium acetate (1.2 mmol), and an aromatic aldehyde (1.0 mmol) is refluxed in water.

-

The reaction is monitored by TLC.

-

After completion, the mixture is cooled, and the solid product is filtered, washed with water, and dried.

-

Recrystallization from ethanol affords the pure product.

Table 1: Catalyst-Free Synthesis in Water - Representative Data

| Entry | Aldehyde | Amine Source | Reaction Time | Yield (%) | Reference |

| 1 | Benzaldehyde | - (from 2-aminobenzamide) | 1 h | 94 | [1] |

| 2 | 4-Chlorobenzaldehyde | - (from 2-aminobenzamide) | 1 h | 96 | [1] |

| 3 | 4-Methylbenzaldehyde | - (from 2-aminobenzamide) | 1 h | 95 | [1] |

| 4 | Benzaldehyde | Aniline | 2 h | 95 | [4] |

| 5 | 4-Chlorobenzaldehyde | Ammonium Acetate | 2 h | 96 | [4] |

Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage by dramatically reducing reaction times and often improving yields through efficient and uniform heating.[7][8][9][10]

General Experimental Protocol (Catalyst-Free, Solvent-Free): [8]

-

Isatoic anhydride (1.0 mmol), ammonium acetate (1.5 mmol), and an aldehyde (1.0 mmol) are intimately mixed in a microwave-safe vessel.

-

The mixture is irradiated in a microwave synthesizer at a controlled temperature (e.g., 60-80°C) for a short duration (1-5 minutes).

-

After cooling, the solid residue is washed with water and then recrystallized from ethanol to yield the pure product.

Table 2: Microwave-Assisted Synthesis - Representative Data

| Entry | Aldehyde | Conditions | Reaction Time | Yield (%) | Reference |

| 1 | Benzaldehyde | Catalyst-free, Solvent-free, 60°C | 3 min | 92 | [8] |

| 2 | 4-Chlorobenzaldehyde | Catalyst-free, Solvent-free, 60°C | 3 min | 95 | [8] |

| 3 | 2-Naphthaldehyde | Catalyst-free, Solvent-free, 60°C | 3 min | 94 | [8] |

| 4 | Various Aldehydes | Catalyst-free, EtOH | 10-20 min | 80-95 | [7] |

Ultrasound-Assisted Synthesis

Sonochemistry provides an energy-efficient alternative that can enhance reaction rates and yields through acoustic cavitation.[11][12][13][14]

General Experimental Protocol: [11][14]

-

A mixture of isatoic anhydride (1.0 mmol), an amine or ammonium acetate (1.2 mmol), an aldehyde (1.0 mmol), and a catalyst (e.g., CoAl₂O₄ nanocrystals) is placed in a reaction vessel with a suitable solvent (e.g., ethanol/water).

-

The vessel is placed in an ultrasonic bath and irradiated at a specific frequency and temperature (e.g., 45°C).

-

Upon completion, the product is isolated by filtration, washing, and recrystallization.

Table 3: Ultrasound-Assisted Synthesis - Representative Data

| Entry | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| 1 | CoAl₂O₄ nanocrystals | EtOH | 20-35 min | 88-96 | [11][14] |

| 2 | [γ-Fe₂O₃@HAp-SO₃H] | Water:EtOH | Not specified | High | [13] |

| 3 | [HDBU][HSO₄] (Ionic Liquid) | Solvent-free | Not specified | Good to Excellent | [12] |

Mechanochemical Synthesis

This solvent-free approach involves the grinding of solid reactants, often with a catalytic amount of an acid, offering a highly sustainable and scalable method.[15]

General Experimental Protocol: [15]

-

Anthranilamide (1.0 equiv), an aldehyde (1.1 equiv), and a catalyst such as p-toluenesulfonic acid (p-TSA, 10 mol%) are placed in a mortar and ground with a pestle at room temperature.

-

Alternatively, the mixture is placed in a stainless steel ball mill for a specified time.

-

The reaction progress is monitored by TLC.

-

Upon completion, water is added to the reaction mixture, and the solid product is collected by filtration and dried.

Table 4: Mechanochemical Synthesis using p-TSA - Representative Data

| Entry | Aldehyde | Method | Reaction Time | Yield (%) | Reference |

| 1 | Benzaldehyde | Mortar and Pestle | 15 min | 92 | [15] |

| 2 | 4-Nitrobenzaldehyde | Ball Milling | 20 min | 96 | [15] |

| 3 | 4-Methoxybenzaldehyde | Mortar and Pestle | 15 min | 94 | [15] |

Synthesis in Green Solvents: Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining traction as environmentally friendly reaction media due to their low volatility, thermal stability, and potential for recyclability.[16][17][18][19][20][21]

General Experimental Protocol (in Ionic Liquid): [16][17]

-

A mixture of anthranilamide (1.0 mmol) and an aldehyde (1.1 mmol) is stirred in an ionic liquid (e.g., [Bmim]PF₆) at a specified temperature (e.g., 75°C).

-

After completion, the reaction mixture is cooled, and water is added to precipitate the product.

-

The product is filtered, washed with water, and recrystallized. The ionic liquid can often be recovered from the aqueous filtrate.

General Experimental Protocol (in Deep Eutectic Solvent): [18][19]

-

A pre-formed deep eutectic solvent (e.g., from choline chloride and ascorbic acid) is used as the reaction medium.

-

2-aminobenzamide (1.0 mmol) and an aldehyde (1.0 mmol) are added to the DES and stirred at a specified temperature.

-

Work-up typically involves adding water to precipitate the product, which is then isolated by filtration.

Table 5: Synthesis in Ionic Liquids and Deep Eutectic Solvents - Representative Data

| Entry | Solvent System | Reactants | Temp (°C) | Time | Yield (%) | Reference |

| 1 | [Bmim]PF₆ | Anthranilamide, Benzaldehyde | 75 | 1 h | 92 | [17] |

| 2 | Choline Chloride/Ascorbic Acid | 2-aminobenzamide, 4-Cl-benzaldehyde | 80 | 15 min | 97 | [19] |

| 3 | ZnCl₂/Urea | Isatoic anhydride, Benzaldehyde | 110 | Not specified | Excellent | [18] |

| 4 | L-(+)-Tartaric acid/Dimethyl urea | Anthranilamide, Aldehydes | 90 | Not specified | Good to Excellent | [20] |

Reaction Mechanisms and Pathways

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, whether through a two-component or three-component reaction, follows a general mechanistic pathway involving condensation and cyclization steps.

Two-Component Synthesis Pathway

The reaction between 2-aminobenzamide and an aldehyde proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization to yield the final product.

Caption: Two-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

Three-Component Synthesis Pathway

When starting from isatoic anhydride, the reaction first involves the in-situ formation of 2-aminobenzamide, which then proceeds via the two-component pathway.[2]

Caption: Three-component synthesis from isatoic anhydride.

Experimental Workflow Overview

The general workflow for these green synthetic methods is designed for simplicity, efficiency, and minimal environmental impact.

Caption: General experimental workflow for green synthesis.

Conclusion

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones can be achieved through a variety of green and sustainable methods. Catalyst-free reactions in water, microwave and ultrasound-assisted protocols, and mechanochemistry represent significant advancements over traditional synthetic routes that rely on volatile organic compounds and harsh conditions. The use of novel solvent systems like ionic liquids and deep eutectic solvents further expands the toolkit for the environmentally conscious chemist. These methods not only reduce the environmental footprint of synthetic processes but also often provide benefits such as shorter reaction times, simpler work-up procedures, and higher yields. For researchers and professionals in drug development, the adoption of these green methodologies is crucial for the sustainable production of these pharmaceutically important heterocyclic compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oiccpress.com [oiccpress.com]

- 12. researchgate.net [researchgate.net]

- 13. benthamdirect.com [benthamdirect.com]

- 14. journals.iau.ir [journals.iau.ir]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. arkat-usa.org [arkat-usa.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Deep eutectic solvent for an expeditious sono-synthesis of novel series of bis-quinazolin-4-one derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of 3-Substituted 2-Thioxo-quinazolinones: A Mechanistic and Methodological Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 3-substituted 2-thioxo-quinazolinones, a heterocyclic scaffold of significant interest in medicinal chemistry. The core of this document focuses on the elucidation of the reaction mechanisms, supported by detailed experimental protocols and comparative data on reaction conditions and yields. Key synthetic strategies, including the reaction of anthranilic acid derivatives with isothiocyanates and one-pot multicomponent reactions, are discussed in detail. Visualizations of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the chemical transformations involved.

Introduction

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Among these, the 2-thioxo-quinazolinone scaffold is a key pharmacophore, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substitution at the N-3 position is particularly crucial for modulating the biological efficacy of these compounds. A thorough understanding of the mechanisms governing their formation is therefore essential for the rational design and synthesis of novel therapeutic agents. This whitepaper will delve into the primary synthetic methodologies for 3-substituted 2-thioxo-quinazolinones, with a focus on their underlying reaction mechanisms.

Primary Synthetic Methodologies and Mechanisms

The synthesis of 3-substituted 2-thioxo-quinazolinones can be broadly categorized into two main approaches: a two-step conceptual process involving the reaction of an anthranilic acid derivative with an isothiocyanate, and various one-pot multicomponent reactions that generate the isothiocyanate in situ or utilize alternative starting materials.

Reaction of Anthranilic Acid with Isothiocyanates

This is one of the most fundamental and widely employed methods for the synthesis of 3-substituted 2-thioxo-quinazolinones. The reaction proceeds via a two-step mechanism: initial nucleophilic addition to form a thiourea intermediate, followed by an intramolecular cyclization and dehydration.

Mechanism:

The reaction is initiated by the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon atom of the isothiocyanate. This addition reaction forms an N,N'-disubstituted thiourea intermediate. The second step involves the intramolecular nucleophilic attack of the nitrogen atom of the thiourea on the carboxylic acid carbon, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the final 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-one.[1]

Caption: Reaction mechanism of anthranilic acid and isothiocyanate.

One-Pot Synthesis from Anthranilic Acid, Primary Amine, and Carbon Disulfide

This method offers a more convenient approach by avoiding the pre-formation and isolation of often unstable isothiocyanates.[2] The reaction is typically carried out in the presence of a base, such as potassium hydroxide.

Mechanism:

The reaction is believed to proceed through the in situ formation of an isothiocyanate. The primary amine first reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate then eliminates a leaving group (e.g., SH⁻) to generate the corresponding isothiocyanate. The in situ generated isothiocyanate then reacts with anthranilic acid as described in the previous section to yield the final product.

Caption: One-pot synthesis pathway.

Multicomponent Synthesis from Isatoic Anhydride

Another efficient one-pot method involves the reaction of isatoic anhydride, a primary amine, chloroform, and elemental sulfur in basic conditions.[3] This multicomponent reaction provides a rapid entry to the 2-thioxo-quinazolinone core.

Mechanism:

The plausible mechanism begins with the reaction of the primary amine with isatoic anhydride, leading to the ring-opening of the anhydride to form a 2-aminobenzamide derivative. In parallel, chloroform and sulfur in the presence of a base can generate a reactive thiophosgene equivalent. This species then reacts with the 2-aminobenzamide intermediate to form the 2-thioxo-quinazolinone ring system.

Data Presentation: Comparison of Synthetic Protocols

The choice of synthetic route can significantly impact the reaction efficiency, time, and overall yield. The following table summarizes the reaction conditions and reported yields for the primary synthetic methods discussed.

| Method | Starting Materials | Key Reagents/Catalysts | Solvent | Temp. | Time (h) | Yield (%) | Reference |

| 1. Anthranilic Acid + Isothiocyanate | 5-substituted anthranilic acids, phenyl isothiocyanates | None | Glacial Acetic Acid | Reflux | 10 | Good | [4] |

| 2. One-Pot: Anthranilic Acid + Amine + CS₂ | Anthranilic acids, aromatic amines, carbon disulfide | KOH | Methanol | Reflux | 3 | 83 | [5] |

| 3. One-Pot: Isatoic Anhydride + Amine + Chloroform + S | Isatoic anhydride, amines, chloroform, sulfur | K₂CO₃ | DMF | 80°C | 2-3 | High | [3] |

| 4. Reductive Cyclization | o-Nitrobenzamides, isothiocyanates | SnCl₂·2H₂O | Acetonitrile | Reflux | 2-3 | 75-82 | [6] |

| 5. Microwave-Assisted Synthesis | Anthranilic acid, aryl amines, ammonium isothiocyanate | None | Water | MW | 0.25-0.5 | Good | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for two of the most common methods.

General Procedure for the Synthesis of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones from Anthranilic Acid and Isothiocyanate

This protocol is adapted from the procedure described for the synthesis of 6-substituted or 6,7-disubstituted-3-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one derivatives.[4]

Workflow:

References

- 1. html.rhhz.net [html.rhhz.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents | MDPI [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Green Synthesis and Evaluation of 3-(Aryl)-2-Thioxo-2,3-Dihydroquinazolin- 4(1H)-ones as Novel Anticonvulsant Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

Tautomeric Landscape of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones

An In-depth Technical Guide to the Tautomeric Forms of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tautomeric forms of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, a crucial heterocyclic core in medicinal chemistry. The existence of different tautomers can significantly influence the physicochemical properties, biological activity, and drug-receptor interactions of these compounds. This document details the potential tautomeric structures, summarizes key spectroscopic data for their identification, and provides detailed experimental and computational protocols for their study.

The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold can exist in several tautomeric forms due to the presence of labile protons and multiple proton-accepting sites. The primary tautomeric equilibria involve amide-imidol and thione-thiol prototropy. The four principal tautomers are illustrated below.

Spectroscopic and computational evidence strongly suggests that the Amide-Thione form (A) is the predominant tautomer in both solid and solution phases.

Data Presentation: Spectroscopic Characterization

The identification of the predominant tautomer relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy Data

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the possible tautomers. The chemical shifts of the N1-H, N3-H, and C2 (thione/thiol) and C4 (amide/imidol) positions are particularly informative. Spectroscopic data from studies on 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones consistently support the existence of the Amide-Thione tautomer (Form A) in solution (typically DMSO-d₆).[1]

| Nucleus | Position | Characteristic Chemical Shift (ppm) | Assignment/Significance |

| ¹H | N1-H | ~12.5 | Deshielded proton adjacent to the C=O group. |

| ¹H | N3-H | ~12.8 | Deshielded thioamide proton (NH -C=S). Its presence rules out the thiol forms (C and D).[1] |

| ¹³C | C4 | ~160 | Carbonyl carbon (C=O) of the amide group. |

| ¹³C | C2 | ~175 | Thione carbon (C =S). This characteristic downfield shift is a strong indicator for the thione forms (A and B).[1] |

Quantitative Tautomer Analysis

To date, the peer-reviewed literature lacks specific studies reporting the quantitative tautomeric equilibrium constants (K_T) for 2-thioxo-2,3-dihydroquinazolin-4(1H)-one in various solvents or at different temperatures. However, based on extensive qualitative data, the equilibrium lies heavily towards the Amide-Thione form (A). For related heterocyclic thiones, the thione form is generally favored over the thiol form.